5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
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Overview
Description
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an oxane ring, and an ethoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the benzoic acid core.
Etherification: Formation of the ethoxy linkage through a nucleophilic substitution reaction.
Oxane Ring Formation: Cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The chloro group and the oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of the oxane ring.
2-Chloro-5-(methylthio)benzoic acid: Contains a methylthio group instead of the ethoxy group.
Uniqueness
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNFSLWVIQWXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610250 |
Source
|
Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-35-1 |
Source
|
Record name | 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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